molecular formula C34H28O22 B1649403 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose CAS No. 79886-50-3

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose

Cat. No. B1649403
CAS RN: 79886-50-3
M. Wt: 788.6 g/mol
InChI Key: RATQVALKDAUZBW-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose is a galloyl-beta-D-glucose compound having four galloyl groups in the 1-, 2-, 3- and 6-positions . It is a gallate ester and a galloyl beta-D-glucose . This compound is a natural product found in various organisms .


Synthesis Analysis

The synthesis of this compound involves the esterification of gallic acid with glucose. Initially, the esterification of gallic acid with glucose produces 1-O-galloyl-beta-D-glucose. Subsequently, the substitution of hydroxyl groups of the glucose constitutes the metabolic sequence beta-glucogallin → 1,6-digalloylglucose → 1,2,6-trigalloylglucose → 1,2,3,6-tetragalloylglucose .


Molecular Structure Analysis

The molecular formula of this compound is C34H28O22 . The IUPAC name is [(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate . The structure includes four galloyl groups in the 1-, 2-, 3- and 6-positions .


Chemical Reactions Analysis

This compound is involved in the reaction catalyzed by the enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase. This enzyme uses 1-O-galloyl-beta-D-glucose and this compound to produce D-glucose and 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 788.57 . The exact mass is 788.10700 . The compound appears as a powder .

Scientific Research Applications

Biosynthesis of Gallotannins

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose plays a crucial role in the biosynthesis of gallotannins. Gallotannins are a type of hydrolysable tannin found in various plants, including oak leaves. Research has identified specific enzymes in oak leaves that catalyze the formation of pentagalloylglucose from 1,2,3,6-tetragalloylglucose, indicating the integral role of this compound in the biosynthesis pathway of gallotannins and related ellagitannins (Cammann, Denzel, Schilling, & Gross, 1989); (Hagenah & Gross, 1993).

Antidiabetic Potential

This compound shows promise in antidiabetic research. Studies have explored its structural analogues, which demonstrate insulin mimetic properties. These compounds have been found to stimulate glucose transport in adipocytes and reduce blood glucose levels, suggesting a potential role in diabetes management (Ren, Himmeldirk, & Chen, 2006).

Inhibition of Protein Glycation and Aldose Reductase

The compound exhibits inhibitory activity against protein glycation and aldose reductase, which are critical in the development of diabetic complications. This suggests its potential utility in the treatment of diabetic complications, such as cataracts and other related conditions (Lee, Jang, Kim, Lee, Kim, & Kim, 2011).

Effects on Glucose Uptake and Ins

ulin SecretionResearch on natural compounds including this compound has shown that they can impact insulin secretion and glucose uptake. Studies indicate that these compounds may reduce glucose-stimulated insulin secretion in beta cells and diminish glucose uptake, suggesting a unique mechanism of action that could be relevant for diabetes treatment and understanding insulin signaling in different cell types (Chen et al., 2021).

Impact on PPAR Signaling and Glucose Uptake

Compounds from Terminalia species, including 1,2,3,6-tetra-O-galloyl-β-D-glucose, have been shown to enhance PPARα and PPARγ signaling, key regulators in metabolic processes. These compounds also enhance insulin-stimulated glucose uptake without inducing adipogenesis, which is significant in the context of metabolic diseases like diabetes (Yang et al., 2013).

Role in Apoptosis and Cancer Chemoprevention

This compound is related to compounds that have been shown to induce apoptosis in certain cancer cells. This indicates its potential as a chemopreventive agent, as it may trigger cell death in cancerous cells through mechanisms involving caspase activation and disruption of mitochondrial functions (Pan, Lin, Lin-Shiau, & Lin, 1999).

Mechanism of Action

Target of Action

1,2,3,6-Tetragalloylglucose, also known as 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose or 1,2,3,6-Tetra-O-galloyl-beta-D-glucose, primarily targets the UDP glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1) . UGT1A1 is an enzyme that plays a crucial role in the metabolism and clearance of potentially harmful compounds, including drugs and endogenous substances .

Mode of Action

1,2,3,6-Tetragalloylglucose acts as a potent inhibitor of UGT1A1 . It binds to the enzyme and inhibits its function, with a Ki value of 1.68 μM . This inhibition disrupts the normal metabolic processes carried out by UGT1A1.

Biochemical Pathways

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose affects the glucuronidation pathway, a major phase II metabolic pathway. This can lead to altered metabolism and clearance of substances that are substrates of UGT1A1 .

Pharmacokinetics

As a potent inhibitor of ugt1a1, it can impact the bioavailability of other compounds that are substrates of this enzyme by inhibiting their metabolism and clearance .

Result of Action

The inhibition of UGT1A1 by 1,2,3,6-Tetragalloylglucose can lead to the accumulation of certain substances in the body, potentially leading to various effects at the molecular and cellular levels . For instance, it has been reported that 1,2,3,6-Tetragalloylglucose can induce apoptosis in gastric cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity and stability .

Future Directions

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose has shown significant potential in inhibiting the proliferation of gastric cancer SGC7901 cells . It could induce apoptosis of these cells by up-regulating the expression levels of P21, PUMA, PERP and IGF-BP3 genes, down-regulating the CyclinD gene, increasing the expression levels of cytochrome C, caspase-3, caspase-9 protein and decreasing that of the protein BCL-2 . This suggests potential future directions for the use of this compound in cancer treatment.

Biochemical Analysis

Biochemical Properties

1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with the UDP-glucuronosyltransferase 1 family, polypeptide A1 (UGT1A1), where it acts as an inhibitor with a Ki value of 1.68 μM . This inhibition can affect the metabolism of various endogenous and exogenous compounds, influencing their detoxification and excretion. Additionally, this compound can form complexes with metal ions, altering their chemical reactivity and facilitating their detection and quantification in analytical chemistry .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as UGT1A1, inhibiting their activity and affecting the metabolism of substrates. Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as UGT1A1, leading to the formation of glucuronide conjugates that are more easily excreted from the body . Additionally, it can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its activity and function . The compound’s distribution can also be affected by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its biochemical effects . The subcellular localization of this compound is crucial for its role in modulating cellular processes and metabolic pathways .

properties

IUPAC Name

[3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATQVALKDAUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,6-Tetragalloyl-beta-D-glucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

79886-50-3
Record name 1,2,3,6-Tetragalloyl-beta-D-glucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name 1,2,3,6-Tetragalloyl-beta-D-glucopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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